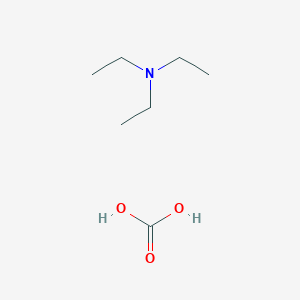

碳酸;N,N-二乙基乙胺

描述

Triethylammonium bicarbonate buffer is a commonly used chromatographic eluent, volatile buffer, mobile phase and ion-pairing agent for the purification of nucleic acids and biomolecules.

科学研究应用

色谱洗脱液

三乙胺碳酸氢盐缓冲液: 广泛用作高效液相色谱 (HPLC) 中的色谱洗脱液。 其挥发性使其易于通过蒸发去除,这在制备用于进一步分析(例如质谱法)的样品方面特别有利 .

纯化用流动相

该缓冲液用作色谱中的流动相组分,有助于核酸和生物分子的纯化。 其缓冲能力确保 pH 稳定,这对在纯化过程中维持敏感分子完整性至关重要 .

离子对试剂

在分析化学领域,三乙胺碳酸氢盐用作离子对试剂。 此应用对于分离不易用传统方法分离的化合物至关重要,可提高复杂混合物的分离度 .

电喷雾电离

该缓冲液用于质谱仪的电喷雾电离。 该技术通过在溶液中产生离子来对大型生物分子进行分析,然后可以根据其质荷比进行检测和分析 .

胰蛋白酶消化

在蛋白质组学中,胰蛋白酶消化是蛋白质分析的关键步骤三乙胺碳酸氢盐缓冲液用于创建最佳 pH 环境,使胰蛋白酶催化蛋白质水解成肽,然后通过质谱法进行分析 .

生化分析中的 pH 调节

该缓冲液还用于调节 pH 在各种生化分析中。 稳定的 pH 对生化中的许多酶促反应和分析程序至关重要,确保准确和可重复的结果 .

作用机制

Target of Action

Triethylammonium bicarbonate (TEAB) buffer, also known as carbonic acid compound with N,N-diethylethanamine (1:1), primarily targets acid-base homeostasis in biological systems . It plays a crucial role in maintaining the pH balance in various tissues, including the blood and duodenum .

Mode of Action

TEAB buffer is composed of a combination of triethylamine and carbon dioxide, the latter occurring in solution as bicarbonate . It acts as a weak base that can accept protons from a strong acid to prevent any significant change in pH . This buffer system involves the balance of carbonic acid (H2CO3), bicarbonate ion (HCO3-), and carbon dioxide (CO2) to maintain pH in various tissues .

Biochemical Pathways

The bicarbonate buffer system is an essential part of acid-base homeostasis. It involves the conversion of carbon dioxide (CO2), a by-product of cellular respiration, into bicarbonate (HCO3-) and hydrogen ions (H+) in red blood cells . This conversion is catalyzed by the enzyme carbonic anhydrase . The bicarbonate ions are then transported to the lungs, where they are converted back into CO2 and exhaled .

Pharmacokinetics

Its volatility facilitates sample recovery after chromatographic analysis , making it a buffer of interest for mass spectrometric analysis of biomolecules .

Result of Action

The primary result of TEAB’s action is the maintenance of pH balance in biological systems. By neutralizing excess acid or base introduced into the system, it prevents significant pH changes that could disrupt normal cellular functions . In addition, it has been used in ion-exchange chromatography and electrophoresis , and for the purification of oligonucleotides for electrospray mass spectrometry analysis .

Action Environment

The action of TEAB is influenced by environmental factors such as temperature and pressure. For instance, the preparation of TEAB involves passing carbon dioxide gas into a 1.0 M aqueous solution of triethylamine at 5°C . Moreover, its effectiveness as a buffer depends on its concentration and the pH of the solution it is in .

生化分析

Biochemical Properties

The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms .

Cellular Effects

Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues

Molecular Mechanism

At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons .

Dosage Effects in Animal Models

The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent

Metabolic Pathways

Carbonic acid;N,N-diethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . For instance, it is part of the bicarbonate buffer system, a crucial metabolic pathway that helps maintain pH balance in the body .

Transport and Distribution

The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.

Subcellular Localization

The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

carbonic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQIYTIJXGTIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935618 | |

| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15715-58-9 | |

| Record name | Triethylammonium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium bicarbonate buffer ph 8.5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

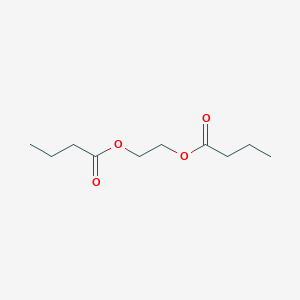

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)